molecular formula C15H15BrClN3S B14079567 3-(5-Bromo-3-chlorothiophen-2-yl)-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine

3-(5-Bromo-3-chlorothiophen-2-yl)-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B14079567
M. Wt: 384.7 g/mol
InChI Key: PACWGEXBPLJQCQ-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine, 3-(5-bromo-3-chloro-2-thienyl)-2,5-dimethyl-7-(1-methylethyl)- is a complex heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives undergo various types of chemical reactions, including:

Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various bases. The major products formed from these reactions are often arylated or heteroarylated pyrazolo[1,5-a]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit monoamine oxidase B, an enzyme involved in neurodegenerative disorders . The interaction with this enzyme leads to the modulation of neurotransmitter levels in the brain, providing potential therapeutic benefits.

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives are similar to other heterocyclic compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . the unique structural features and functional groups of pyrazolo[1,5-a]pyrimidine derivatives provide them with distinct biological activities and chemical properties. For instance, the presence of bromine and chlorine atoms in the specific compound discussed here may enhance its reactivity and biological activity compared to other similar compounds .

Conclusion

Pyrazolo[1,5-a]pyrimidine, 3-(5-bromo-3-chloro-2-thienyl)-2,5-dimethyl-7-(1-methylethyl)- is a versatile compound with significant potential in various fields of research. Its unique chemical structure allows for diverse synthetic modifications and applications in chemistry, biology, medicine, and industry. Further research into its properties and mechanisms of action may lead to the development of new therapeutic agents and advanced materials.

Properties

Molecular Formula

C15H15BrClN3S

Molecular Weight

384.7 g/mol

IUPAC Name

3-(5-bromo-3-chlorothiophen-2-yl)-2,5-dimethyl-7-propan-2-ylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H15BrClN3S/c1-7(2)11-5-8(3)18-15-13(9(4)19-20(11)15)14-10(17)6-12(16)21-14/h5-7H,1-4H3

InChI Key

PACWGEXBPLJQCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)C(C)C)C)C3=C(C=C(S3)Br)Cl

Origin of Product

United States

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